Gold-Catalyzed Chemoselectivity Shift
The presence of the 4-methyl substituent on the 3,5-diphenylisoxazole scaffold alters the major product distribution in gold-catalyzed coupling reactions. DFT calculations show that while the non-methylated comparator (3,5-dimethylisoxazole) leads to pyrrole products via a [3+2] cycloaddition pathway, the target compound (4-methyl-3,5-diphenylisoxazole) instead induces the formation of N-acylated pyrroles and desulfenylated 3-acylated pyrroles [1].
| Evidence Dimension | Reaction Chemoselectivity (Major Product Pathway) |
|---|---|
| Target Compound Data | N-acylated pyrroles and desulfenylated 3-acylated pyrroles |
| Comparator Or Baseline | 3,5-dimethylisoxazole (as a model non-methylated isoxazole) |
| Quantified Difference | Change in major product identity from pyrrole to N-acylated/desulfenylated pyrroles |
| Conditions | Gold-catalyzed reactions with alkynyl thioethers and nitrenoid derivatives (DFT-calculated mechanistic pathways) [1] |
Why This Matters
This evidence provides a verifiable, structural reason to select this specific compound over other isoxazoles when the synthetic goal is to access N-acylated pyrrole scaffolds, offering a unique synthetic route that is unavailable with non-methylated analogs.
- [1] Fang, R., Liu, K., Kirillov, A. M., & Yang, L. (2022). DFT Rationalization of Gold(I)-Catalyzed Couplings between Alkynyl Thioether and Nitrenoid Derivatives: Mechanism, Selectivity Patterns, and Effects of Substituents. The Journal of Organic Chemistry, 87(11), 7193–7201. View Source
